molecular formula C26H30FN7O B8134263 Alk2-IN-4 CAS No. 2248154-85-8

Alk2-IN-4

Cat. No.: B8134263
CAS No.: 2248154-85-8
M. Wt: 475.6 g/mol
InChI Key: UYQADNMBNQEQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KER047 is a novel, oral, investigational small-molecule kinase inhibitor with potent and selective inhibitory activity against the activin receptor-like kinase-2 receptor. It is primarily being studied for its potential to treat iron refractory iron deficiency anemia, a rare autosomal recessive disorder characterized by microcytic anemia and low serum iron levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KER047 involves multiple steps, including the formation of a quinoline core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of KER047 would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

KER047 primarily undergoes reactions typical of small-molecule kinase inhibitors, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KER047 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from the reactions involving KER047 are typically intermediates that are further processed to yield the final compound. These intermediates may include various functionalized quinoline derivatives .

Scientific Research Applications

KER047 has several scientific research applications, including:

Mechanism of Action

KER047 exerts its effects by selectively inhibiting the activin receptor-like kinase-2 receptor. This inhibition reduces the signaling through the bone morphogenic protein/sons of mothers against decapentaplegic pathway, leading to decreased hepcidin production. Lower hepcidin levels result in increased iron absorption and recycling, thereby improving anemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KER047 is unique due to its potent and selective inhibitory activity against the activin receptor-like kinase-2 receptor, making it a promising candidate for the treatment of iron refractory iron deficiency anemia. Its ability to reduce hepcidin levels and increase serum iron levels sets it apart from other compounds targeting similar pathways .

Properties

IUPAC Name

7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN7O/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24/h3,6,13-18H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQADNMBNQEQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248154-85-8
Record name KER-047
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248154858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KER-047
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DLP7XK3VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.